D-ALANINE, N-ACETYL (15N)
Description
Significance of Deuterated and Isotopic Labeling in Biochemical Research
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons. wikipedia.org This "label" allows researchers to track the molecule through various biological or chemical reactions without altering its chemical properties. Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and are frequently used in these studies. wikipedia.orgcreative-proteomics.com
Nitrogen-15 (¹⁵N) is particularly valuable in biochemical and biomedical research. By incorporating ¹⁵N into molecules like amino acids, scientists can follow their metabolic pathways, and investigate protein synthesis and other cellular activities. ontosight.ai This method provides high sensitivity and specificity, enabling precise tracking and quantification of nitrogen-containing compounds in biological systems. creative-proteomics.comontosight.ai Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to detect the ¹⁵N-labeled molecules, providing detailed insights into protein structure, dynamics, and metabolic fluxes. wikipedia.orgontosight.aisigmaaldrich.com
Overview of N-Acetylated D-Amino Acids in Biological Systems
For a long time, it was believed that only L-amino acids were significant in mammals. nih.gov However, recent advancements have shown the presence and importance of D-amino acids in various biological systems. nih.govnih.gov D-amino acids are now recognized as potential novel physiologically active substances and biomarkers in mammals. researcher.life They are involved in various functions; for instance, D-serine acts as a co-agonist for NMDA receptors in the brain, and D-aspartate is involved in neurogenesis and hormone regulation. nih.govresearchgate.net
N-acetylation is a common modification of amino acids in biological systems. frontiersin.orgresearchgate.net N-acetylated amino acids can be formed through the degradation of N-acetylated proteins or by the direct acetylation of amino acids. researchgate.net While the functions of many N-acetylated D-amino acids are still under investigation, they are known to be involved in metabolic pathways. frontiersin.org For example, N-acetyl-L-aspartate (NAA) is found in high concentrations in the brain. researchgate.net The presence of N-acyl-D-aromatic amino acids has also been identified in living systems. frontiersin.org The metabolism of D-amino acids in mammals is primarily handled by the enzyme D-amino acid oxidase (DAO), which catalyzes the oxidative deamination of many D-amino acids. researchgate.netfrontiersin.orgpnas.org
Academic Research Trajectories for D-ALANINE, N-ACETYL (15N)
D-ALANINE, N-ACETYL (15N) is a labeled derivative of N-acetyl-D-alanine. Its primary application in academic research is as a tracer to study the metabolism and physiological roles of D-alanine and other D-amino acids. D-alanine is a significant component of the peptidoglycan in bacterial cell walls, making it a useful biomarker for bacterial activity. acs.org
Research has utilized ¹⁵N-labeled D-alanine to trace nitrogen uptake and flow through bacterial communities in environmental samples like sediment slurries. researchgate.netvliz.be By measuring the incorporation of ¹⁵N into D-alanine using techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS), scientists can quantify bacterial nitrogen uptake and distinguish it from that of other microorganisms like algae. researchgate.netvliz.be These studies have provided valuable data on the role of bacteria in nitrogen cycling. researchgate.net
Furthermore, research into the isotopic composition of D- and L-alanine in bacteria has revealed that enzymatic processes, such as the alanine (B10760859) racemase reaction, can lead to differences in the nitrogen isotope ratios between the two enantiomers. acs.org Specifically, D-alanine in some bacteria has been found to be depleted in ¹⁵N compared to L-alanine, suggesting enzymatic control over its incorporation into the cell wall. acs.org
The study of N-acetylated amino acids is also relevant in the context of certain diseases. For instance, elevated levels of N-Acetyl-L-alanine have been observed in HIV-positive patients, where it may inhibit immune responses. While specific research on the direct clinical implications of D-ALANINE, N-ACETYL (15N) is limited, its use as a research tool contributes to the broader understanding of D-amino acid metabolism, which is linked to various physiological and pathological conditions. researchgate.net
Properties
Molecular Weight |
NA |
|---|---|
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways Involving D Alanine and Its N Acetylated Derivatives
Biosynthesis of D-Alanine in Microorganisms
D-Alanine is a fundamental component of the peptidoglycan layer in bacterial cell walls, providing structural integrity and resistance to osmotic stress. wikipedia.orgwikipedia.orguniprot.org Its synthesis is therefore a vital process for most bacteria.
The primary and most widespread pathway for D-alanine production in microorganisms is the racemization of L-alanine, a reaction catalyzed by the enzyme Alanine (B10760859) Racemase (Alr) uniprot.orgnih.gov. This enzyme belongs to the isomerase family and is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) to facilitate the interconversion between the L- and D-enantiomers of alanine. nih.gov
The catalytic mechanism of Alr involves a two-base system. The process begins with the formation of an external aldimine between the PLP cofactor and the L-alanine substrate. A key tyrosine residue acts as a base to abstract the α-proton from L-alanine, leading to the formation of a planar quinonoid intermediate. A lysine (B10760008) residue then donates a proton to the opposite face of this intermediate, resulting in the formation of the D-alanine external aldimine. Finally, D-alanine is released, and the enzyme is regenerated to its initial state. This reversible reaction allows the enzyme to produce D-alanine from L-alanine and vice versa, maintaining a cellular pool of both isomers. nih.gov
While Alanine Racemase is the principal enzyme for D-alanine synthesis, some microorganisms possess alternative pathways. The most significant alternative is catalyzed by D-amino acid transaminase (Dat), also known as D-amino acid aminotransferase (DAAT) uniprot.orgfrontiersin.org. This enzyme synthesizes D-alanine from pyruvate (B1213749) by transferring an amino group from another D-amino acid, often D-glutamate uniprot.orgfrontiersin.org.
This pathway is particularly important in certain Gram-positive bacteria and can become the primary source of D-alanine if the alanine racemase enzyme is absent or inhibited frontiersin.org. The reaction involves the conversion of D-alanine and 2-oxoglutarate to pyruvate and D-glutamate, and it is reversible uniprot.org. In some marine bacteria, such as Pseudoalteromonas sp., D-alanine aminotransferase has been identified as indispensable for the catabolism of D-alanine, highlighting its role in D-alanine metabolism. nih.govresearchgate.net
Table 1: Key Enzymes in D-Alanine Biosynthesis
| Enzyme Name | Abbreviation | EC Number | Cofactor | Function |
|---|---|---|---|---|
| Alanine Racemase | Alr | 5.1.1.1 | Pyridoxal 5'-phosphate (PLP) | Catalyzes the reversible conversion of L-alanine to D-alanine. uniprot.orgnih.gov |
| D-amino acid transaminase | Dat / DAAT | 2.6.1.21 | Pyridoxal 5'-phosphate (PLP) | Catalyzes the synthesis of D-alanine from pyruvate and a D-amino acid donor (e.g., D-glutamate). uniprot.orgfrontiersin.org |
Metabolic Fates and Interconversions of N-Acetylated Alanines
N-acetylated forms of amino acids, including N-acetyl-D-alanine, are involved in various biological processes. Their metabolism is governed by specific enzymatic activities that control their synthesis and degradation.
The direct enzymatic N-acetylation of D-alanine in microbial biosynthetic pathways is not extensively documented. While the GCN5-related N-acetyltransferase (GNAT) superfamily of enzymes is known to catalyze the transfer of an acetyl group from acetyl-CoA to the primary amine of various acceptor molecules, their activity is most commonly associated with L-amino acids and other compounds. Specific N-acetyltransferases that preferentially use D-alanine as a substrate in microbial metabolism have not been well-characterized. Industrial production of N-acetyl-D-alanine is often achieved through the chemical acetylation of DL-alanine followed by enzymatic resolution of the racemic mixture. google.com
The primary metabolic pathway for N-acetyl-D-alanine in microorganisms appears to be its hydrolysis back into D-alanine and acetate. This deacetylation reaction is catalyzed by a class of enzymes known as D-aminoacylases or N-acyl-D-amino acid amidohydrolases nih.gov. These enzymes exhibit stereospecificity, acting on N-acyl derivatives of D-amino acids while leaving the L-enantiomers untouched.
D-aminoacylase from Alcaligenes xylosoxydans, for example, can hydrolyze various N-acyl-D-amino acids, including N-acetyl-D-alanine nih.gov. The catalytic efficiency of these enzymes can be engineered to improve their specificity for different substrates nih.gov. The D-alanine released from this reaction can then be utilized by the cell, primarily for peptidoglycan synthesis. Therefore, the metabolism of N-acetyl-D-alanine is predominantly a catabolic process that serves to reclaim D-alanine.
Table 2: Enzymes Involved in N-Acetyl-D-Alanine Metabolism
| Enzyme Name | Abbreviation | EC Number | Function |
|---|---|---|---|
| D-aminoacylase | AxD-NAase | 3.5.1.81 | Catalyzes the hydrolysis of N-acetyl-D-alanine to D-alanine and acetate. nih.gov |
| N-acyl-D-amino acid amidohydrolase | - | 3.5.1.- | A general class of enzymes that hydrolyze N-acylated D-amino acids. |
Nitrogen Assimilation and Cycling in Microbial Communities
Microorganisms play a central role in the global nitrogen cycle, and the assimilation of nitrogen from various sources is fundamental to their growth and survival. D-amino acids, including D-alanine, can serve as important nitrogen sources for certain bacteria.
When utilized as a nitrogen source, D-alanine can be catabolized through several routes. One key pathway involves D-amino acid aminotransferases, which convert D-alanine into pyruvate while transferring its amino group to an α-keto acid, thus incorporating the nitrogen into the cell's metabolic pool nih.govresearchgate.net. This process is crucial for the recycling and mineralization of D-alanine in marine environments nih.govresearchgate.net.
Alternatively, bacteria can use alanine racemase in the reverse direction, converting D-alanine to L-alanine. The resulting L-alanine can then be readily used for protein synthesis or deaminated by L-alanine dehydrogenase to yield pyruvate and ammonia, which is a central molecule in nitrogen assimilation. Studies have shown that some soil bacteria can consume D-amino acids as a source of nitrogen by effectively running the racemization reaction in reverse.
While D-alanine is directly involved in nitrogen assimilation, the role of N-acetyl-D-alanine is indirect. There is currently no evidence to suggest that N-acetyl-D-alanine is directly utilized in nitrogen cycling pathways. However, it can serve as a precursor for D-alanine. Through the action of D-aminoacylases, N-acetyl-D-alanine is deacetylated to release D-alanine, which can then enter the nitrogen assimilation pathways described above nih.gov. Thus, N-acetyl-D-alanine can function as a secondary source of nitrogen for microorganisms that possess the necessary deacetylating enzymes.
Advanced Isotopic Tracing Applications of D Alanine, N Acetyl 15n
Substrate Utilization Studies
Analysis of Extracellular Alanine (B10760859) Consumption in Cellular Systems
The use of isotopically labeled amino acids, such as D-ALANINE, N-ACETYL (15N), provides a powerful method for tracing the uptake and metabolic fate of specific compounds in cellular systems. By introducing a molecule with a heavy isotope like ¹⁵N, researchers can distinguish it from its naturally abundant ¹⁴N counterpart, allowing for precise tracking of its path from the extracellular environment into the cell and its subsequent incorporation into various cellular components.
Research into T cell activation has highlighted the critical role of extracellular alanine. Studies have shown that naive T cells depend on external sources of alanine for their initial activation, and memory T cells require it for successful restimulation. nih.gov Depriving these immune cells of alanine can negatively impact their growth, proliferation, and effector functions. nih.govharvard.edu In this context, a ¹⁵N-labeled tracer can be used to quantify the rate of alanine consumption and determine its necessity for specific cellular processes. For instance, by measuring the incorporation of ¹⁵N into cellular proteins and other nitrogen-containing molecules over time, investigators can build a quantitative picture of how alanine uptake is regulated during critical physiological events like an immune response.
Investigating Amino Acid Contribution to Bioenergetic and Anabolic Pathways
Isotopic tracers are instrumental in dissecting whether an amino acid is utilized for energy production (bioenergetic pathways) or for building new molecules (anabolic pathways). While it was hypothesized that alanine could serve as a significant source of pyruvate (B1213749) for the TCA cycle during T cell activation, isotopic tracing experiments revealed a different primary role. harvard.edu
In studies using isotopically labeled alanine, it was observed that T cells primarily use extracellular alanine for protein synthesis, an anabolic process. nih.govharvard.edu When T cells were cultured with [¹⁵N]-alanine, the heavy nitrogen isotope was predominantly found incorporated into proteins. harvard.edu Conversely, there was no significant evidence of the alanine being catabolized for energy, a process that would involve the transfer of the ¹⁵N label to other metabolic intermediates like glutamate (B1630785) through transamination reactions. harvard.edu This demonstrates that in activated T cells, alanine's contribution is overwhelmingly anabolic rather than bioenergetic. The use of D-ALANINE, N-ACETYL (15N) allows for precise tracking of the nitrogen atom, confirming its destination and clarifying the amino acid's functional role within the cell's metabolic network.
Compound-Specific and Enantiomer-Specific Isotope Analysis
Differential Nitrogen Isotopic Compositions in D- and L-Alanine Enantiomers
Recent analytical advancements have made it possible to measure the nitrogen isotopic compositions (δ¹⁵N) of individual amino acid enantiomers, revealing significant differences between D- and L-forms in biological samples. nih.govsemanticscholar.org A method utilizing gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) allows for the separation of D- and L-alanine, enabling precise, enantiomer-specific isotope analysis. semanticscholar.orgacs.org
Studies applying this technique to peptidoglycan from bacterial cell walls have found statistically significant differences in the δ¹⁵N values of D-alanine and L-alanine. nih.govacs.org In multiple bacterial species, D-alanine was found to be depleted in ¹⁵N relative to its L-enantiomer. acs.orgarxiv.org For example, in Staphylococcus staphylolyticus and Bacillus subtilis, D-alanine was depleted in ¹⁵N by approximately 2.0‰ compared to L-alanine. acs.org These findings suggest that enzymatic pathways, particularly the alanine racemase reaction that converts L-alanine to D-alanine for peptidoglycan synthesis, are responsible for this isotopic fractionation. nih.govsemanticscholar.orgacs.org
Table 1: Differential Nitrogen Isotopic Compositions in Bacterial Alanine Enantiomers
| Bacterial Species | Enantiomer | δ¹⁵N (‰ vs air) | Standard Deviation |
| Staphylococcus staphylolyticus | D-Alanine | 19.2 | ± 0.5 |
| Staphylococcus staphylolyticus | L-Alanine | 21.3 | ± 0.8 |
| Bacillus subtilis | D-Alanine | 6.2 | ± 0.2 |
| Bacillus subtilis | L-Alanine | 8.2 | ± 0.4 |
This table presents data on the nitrogen isotopic compositions of D- and L-alanine from the peptidoglycan of two bacterial species. The data shows a consistent depletion of ¹⁵N in D-alanine compared to L-alanine. nih.govacs.org
Determination of Biogenic and Abiogenic Origins of Chirality
The distinct isotopic signatures of D- and L-alanine enantiomers in biological systems provide a powerful tool for distinguishing between biological (biogenic) and non-biological (abiogenic) origins of chirality. arxiv.org The isotopic heterogeneity observed in bacteria, where D-alanine is ¹⁵N-depleted, is a direct result of enzyme-mediated processes. arxiv.org These enzymatic reactions exhibit kinetic isotope effects that lead to the observed fractionation.
In stark contrast, alanine produced through abiogenic chemical synthesis shows nitrogen isotopic homogeneity. arxiv.org For instance, racemic alanine synthesized via a nucleophilic substitution reaction (SN1 type) results in D- and L-alanine enantiomers with identical δ¹⁵N values. arxiv.org This fundamental difference allows enantiomer-specific isotope analysis (ESIA) to serve as a robust method for determining the origin of amino acids. By measuring the δ¹⁵N values of D- and L-alanine in a given sample, scientists can infer whether the molecules were produced by living organisms or through purely chemical processes, an application with significant implications for fields ranging from geochemistry to the search for extraterrestrial life. arxiv.org
Sophisticated Analytical Methodologies for D Alanine, N Acetyl 15n Research
Mass Spectrometry-Based Techniques for ¹⁵N Enrichment Measurement
Mass spectrometry (MS) stands as a cornerstone for the precise measurement of ¹⁵N enrichment in molecules like N-acetyl-D-alanine. These techniques rely on the ionization of the compound and the separation of ions based on their mass-to-charge ratio, allowing for the differentiation between molecules containing the common ¹⁴N isotope and those enriched with ¹⁵N.
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a highly sensitive and precise technique for determining the ¹⁵N/¹⁴N isotopic composition of individual compounds, including amino acids and their derivatives. nih.gov The process involves several key stages to analyze a compound like N-acetyl-D-alanine.
Methodology and Research Findings:
Derivatization: Amino acids are polar and not sufficiently volatile for direct analysis by gas chromatography. nih.gov Therefore, a derivatization step is essential. For N-acetyl-D-alanine, the carboxyl group must be esterified to increase volatility. A common method is the creation of N-acetyl amino acid methyl esters (NACME) or isopropyl esters. acs.orgamazonaws.com This is typically achieved by heating the sample in acidified methanol (B129727) or isopropanol. acs.org
Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a long capillary column (e.g., 60 m). acs.org This ensures that a pure peak corresponding to the N-acetyl-D-alanine derivative reaches the subsequent stages.
Combustion and Reduction: As the compound elutes from the GC column, it passes into a high-temperature (e.g., 1000 °C) combustion reactor. acs.org This reactor contains catalysts like copper oxide (CuO) and nickel oxide (NiO) wires, which quantitatively convert the organic compound into simple gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). Any nitrogen oxides (NOx) formed are subsequently reduced to N₂ in a reduction furnace. researchgate.net
Purification: The resulting gas stream is purified. Water is removed using a Nafion dryer, and for ¹⁵N analysis, CO₂ is cryogenically trapped using liquid nitrogen to prevent isobaric interference (since CO and N₂ have the same nominal mass). acs.org
Isotope Ratio Mass Spectrometry (IRMS): The purified N₂ gas enters the ion source of the mass spectrometer. The IRMS is specifically designed to precisely measure the ratios of stable isotopes by simultaneously detecting the ion currents of different isotopologues. For nitrogen, it measures the ion beams corresponding to masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N). nih.gov From these measurements, the ¹⁵N enrichment is calculated with high precision.
Table 1: Typical GC/C/IRMS Analytical Parameters for ¹⁵N Amino Acid Analysis This interactive table summarizes common settings used in GC/C/IRMS systems for the analysis of derivatized amino acids.
| Parameter | Typical Setting/Value | Source(s) |
|---|---|---|
| Derivatization Method | N-acetyl methyl esters (NACME) | acs.org |
| GC Column | Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film) | acs.org |
| Injector Temperature | 260 °C (Splitless) | acs.org |
| Carrier Gas | Helium | frontiersin.org |
| Combustion Reactor Temp. | 1000 °C | acs.org |
| Combustion Catalysts | NiO tube with CuO and NiO wires | acs.org |
| Post-Combustion Cleanup | Nafion dryer (H₂O removal), Liquid N₂ trap (CO₂ removal) | acs.org |
Liquid chromatography coupled with mass spectrometry (LC-MS) offers a powerful alternative for analyzing ¹⁵N-labeled compounds, often without the need for chemical derivatization. nih.govnih.gov This is particularly advantageous for polar molecules like amino acids. When combined with high-resolution mass spectrometry (HRMS), this technique provides exceptional specificity and the ability to accurately determine isotopic incorporation.
Methodology and Research Findings:
LC-MS is a preferred method for analyzing amino acids in complex biological matrices due to its high specificity and rapid analysis times. acs.org For polar compounds like N-acetyl-D-alanine, which may exhibit poor retention on standard reversed-phase columns, specialized chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) are often employed to achieve effective separation. nih.gov
The core utility of MS in this context is its ability to resolve and quantify isotopologues. In a typical metabolic labeling study, the incorporation of ¹⁵N into N-acetyl-D-alanine results in a predictable mass shift in the spectrum. nih.gov A molecule containing one ¹⁵N atom will have a mass approximately one Dalton higher than its ¹⁴N counterpart.
High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) instruments, are critical for accurately measuring this enrichment. royalsocietypublishing.org These instruments can distinguish between the ¹⁵N-labeled compound and other naturally occurring heavy isotopes (like ¹³C) that might interfere with the measurement at lower resolutions. Ultrahigh mass resolution can reveal the isotopic fine structure of a molecule, allowing for an unequivocal assignment of ¹⁵N enrichment levels. royalsocietypublishing.orgchemrxiv.org Tandem mass spectrometry (LC-MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, confirming the identity of the compound and the location of the label. royalsocietypublishing.org
The choice between GC/C/IRMS and LC-HRMS often depends on the specific requirements of the research, particularly regarding precision and sensitivity.
GC/C/IRMS: This technique is the gold standard for high-precision measurements of isotope ratios close to natural abundance. Precision is typically expressed in delta (δ) notation in parts per thousand (per mil, ‰). For δ¹⁵N analysis of amino acids, a reproducible precision of less than ±0.5‰ is routinely achieved. acs.org The sensitivity is exceptionally high in terms of the absolute amount of substance required; measurements can be made on picomole quantities of analyte. nih.gov Factors that influence this high precision include the stability of the combustion reactor, the use of appropriate calibration standards, and minimizing background ion currents. nih.govacs.org
LC-MS/MS and HRMS: These methods provide excellent precision for quantification, typically reported as a relative standard deviation (%RSD), which is often in the low single digits. oregonstate.edu The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for variations during sample preparation and analysis. nih.gov In terms of sensitivity, LC-MS/MS can achieve extremely low limits of detection in terms of concentration, often reaching picogram per milliliter levels in biological samples. oregonstate.edu For determining the degree of ¹⁵N incorporation, HRMS is highly sensitive and can detect significant differences in enrichment down to levels as low as 0.1%. nih.gov
Table 2: Comparison of Precision and Sensitivity in Mass Spectrometry Techniques This interactive table compares key performance metrics for GC/C/IRMS and LC-HRMS in the context of ¹⁵N enrichment analysis.
| Feature | GC/C/IRMS | LC-HRMS / LC-MS/MS |
|---|---|---|
| Primary Application | High-precision isotope ratio measurement | Targeted quantification and enrichment determination |
| Typical Precision | < 0.5‰ (delta notation) | < 5% RSD (for quantification) |
| Sensitivity (Amount) | High (picomole range) | Lower than GC/C/IRMS for absolute amount |
| Sensitivity (Concentration) | Not primary metric | Very high (e.g., pg/mL) |
| Derivatization | Required | Often not required |
| Key Strength | Accuracy for near-natural abundance ratios | Specificity in complex mixtures, high throughput |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the chemical structure, dynamics, and metabolic fate of labeled compounds. The presence of the ¹⁵N nucleus, which has a nuclear spin of ½, makes N-acetyl-D-alanine suitable for a range of powerful NMR experiments.
The use of ¹⁵N-labeled compounds is a cornerstone of modern biomolecular NMR. nih.gov Because the natural abundance of ¹⁵N is very low (≈0.37%), isotopic enrichment is essential for obtaining high-quality spectra in a reasonable time. nih.govnih.gov
Methodology and Research Findings:
The most fundamental and widely used experiment for ¹⁵N-labeled molecules is the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. royalsocietypublishing.orgchemrxiv.org This experiment correlates the chemical shift of a ¹⁵N nucleus with that of its directly attached proton. For D-ALANINE, N-ACETYL (¹⁵N), the ¹H-¹⁵N HSQC spectrum would display a single cross-peak corresponding to the amide nitrogen and its attached proton. researchgate.net The position (chemical shifts) of this peak is highly sensitive to the local chemical environment, making it an excellent probe for structural changes or molecular interactions.
In metabolic studies, NMR can be used to trace the fate of ¹⁵N-labeled amino acids within cells or organisms. frontiersin.orgresearchgate.net By acquiring NMR spectra over time, researchers can monitor the appearance of the ¹⁵N label in other molecules, providing direct insight into nitrogen metabolism pathways. researchgate.net While NMR is generally less sensitive than mass spectrometry, it provides unparalleled structural information without fragmenting the molecule. A challenge for NMR studies of free amino acids in aqueous solution can be the chemical exchange of amine or amide protons with water, which can lead to signal broadening; however, this effect can often be mitigated by adjusting experimental conditions such as temperature. frontiersin.org
Many critical biological structures, such as the peptidoglycan layer of bacterial cell walls, are large, insoluble, and non-crystalline, making them inaccessible to traditional solution NMR or X-ray crystallography. nih.govacs.org Solid-state NMR (ssNMR) is uniquely suited to provide atomic-level structural information on these intact biological assemblies. nih.gov
Methodology and Research Findings:
When bacteria are grown in a medium containing ¹⁵N-labeled D-alanine, the labeled amino acid is incorporated directly into the peptidoglycan structure. nih.gov This allows researchers to use ssNMR to study the cell wall's architecture in situ.
Two key ssNMR techniques are particularly relevant:
Cross-Polarization Magic-Angle Spinning (CPMAS): This is a standard technique for acquiring high-resolution NMR spectra of solid materials. royalsocietypublishing.org ¹⁵N CPMAS experiments enhance the signal of the ¹⁵N nucleus and can be used to identify the chemical environment of the incorporated label. For example, it can distinguish between nitrogen atoms in different parts of the peptidoglycan stem peptide. nih.govnih.gov
Rotational-Echo Double Resonance (REDOR): REDOR is a powerful ssNMR experiment used to measure distances between different isotopically labeled nuclei. mdpi.com By growing bacteria with, for example, D-[¹⁵N]Alanine and L-[¹³C]Alanine, researchers can perform a ¹³C{¹⁵N} REDOR experiment. nih.gov This measures the magnetic dipole-dipole interaction between the ¹⁵N and ¹³C nuclei, which is dependent on the distance separating them. Such measurements have been instrumental in determining the intermolecular packing and lattice structure of peptidoglycan chains, revealing how the peptide stems are arranged relative to one another. nih.govnih.gov
Through these advanced ssNMR methods, the analysis of D-ALANINE, N-ACETYL (¹⁵N) or its constituent parts within complex biological solids provides unprecedented insight into the architecture of essential structures like the bacterial cell wall.
Sample Preparation and Derivatization Protocols for Isotope Analysis
The accurate isotopic analysis of N-acetyl-D-alanine (15N) is contingent upon meticulous sample preparation and derivatization. These preliminary steps are critical for liberating the analyte from complex biological matrices, separating it from interfering substances, enabling the distinction between stereoisomers, and ensuring that the original isotopic composition is preserved throughout the analytical workflow.
Acid Hydrolysis and Amino Acid Fraction Separation
To analyze D-alanine from complex polymers like bacterial peptidoglycan, the constituent amino acids must first be released from their peptide bonds. Acid hydrolysis is the conventional and widely used method for this purpose. nih.govnih.gov This process is typically followed by a purification step to isolate the amino acid fraction from other hydrolysis byproducts.
A standard protocol for acid hydrolysis involves heating the sample in 6 M hydrochloric acid (HCl). acs.org The temperature and duration of hydrolysis are critical parameters that are optimized to maximize the cleavage of peptide bonds while minimizing the degradation of the released amino acids. Common conditions involve heating at temperatures between 110°C and 150°C for periods ranging from 70 minutes to 24 hours. nih.govacs.org For instance, a typical procedure for peptidoglycan samples is hydrolysis with 6 M HCl at 110°C for 12 hours. acs.orgacs.org Following hydrolysis, the sample is dried, often under a stream of nitrogen gas, to remove the acid. acs.org
Peptidoglycans and other biological samples are complex structures that produce a variety of organic molecules during acid hydrolysis. acs.org To prevent interference during subsequent analysis, the amino acid fraction must be isolated. Cation-exchange chromatography is a robust and effective method for this purification step. acs.orgacs.org The hydrolyzed sample, adjusted to an acidic pH (e.g., pH 1 with 0.1 M HCl), is loaded onto a cation-exchange column. acs.org At this pH, amino acids are protonated and carry a net positive charge, allowing them to bind to the negatively charged resin. Interfering, non-amino acid organic matter is washed away. The purified amino acids are then eluted from the column, typically using a basic solution like ammonium (B1175870) hydroxide. acs.org Studies have confirmed that this purification step does not induce isotopic fractionation of nitrogen isotopes in the amino acids. acs.org
Table 1: Typical Conditions for Acid Hydrolysis and Amino Acid Separation
| Parameter | Condition | Source(s) |
|---|---|---|
| Hydrolysis Reagent | 6 M Hydrochloric Acid (HCl) | nih.govacs.org |
| Temperature | 110°C | acs.orgacs.org |
| Duration | 12 - 24 hours | acs.orgacs.orgcaltech.edu |
| Separation Method | Cation-Exchange Chromatography | acs.orgacs.org |
| Elution Reagent | Ammonium Hydroxide (e.g., 10% aqueous solution) | acs.org |
Chiral Derivatization for Enantiomer Separation
The analysis of D-alanine requires differentiation from its L-enantiomer, which is typically much more abundant in biological systems. Gas chromatography (GC) is a powerful tool for separating volatile compounds, but amino acids themselves are not sufficiently volatile for GC analysis. Furthermore, enantiomers have identical physical properties and cannot be separated on standard achiral GC columns. Both issues are resolved by chiral derivatization, a process that converts the non-volatile amino acid enantiomers into volatile diastereomers with distinct physical properties, allowing for their separation. acs.org
A widely applied method for the nitrogen isotope analysis of alanine (B10760859) enantiomers involves a two-step derivatization process: esterification followed by acylation. acs.org
Esterification: The carboxyl group of the amino acid is reacted with a chiral alcohol. The use of an optically active alcohol, such as (R)-(-)-2-butanol or (S)-(+)-2-butanol, results in the formation of diastereomeric esters. acs.org A key advantage of this approach is that the elution order of the D- and L-alanine derivatives on the chromatogram can be intentionally switched by choosing either the (R) or (S) form of the alcohol, which is a useful tool for peak identification and confirmation. acs.org This reaction is often facilitated by thionyl chloride and performed at an elevated temperature (e.g., 110°C for 2 hours). acs.org
Acylation: The amino group of the amino acid ester is then acylated. Reagents such as pivaloyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) are commonly used. acs.orgcreative-proteomics.com This step increases the volatility and thermal stability of the derivative, making it suitable for GC analysis. The acylation reaction is also typically performed at high temperatures (e.g., 110°C for 2 hours). acs.org
The resulting N-pivaloyl-2-butyl esters or similar derivatives can be effectively separated with baseline resolution on a standard, non-chiral GC column and analyzed by an isotope ratio mass spectrometer (IRMS). acs.orgacs.org Other derivatization agents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), have also been developed for chiral separation, demonstrating high selectivity and sensitivity. rsc.org
Table 2: Chiral Derivatization Reagents for Alanine Enantiomer Separation
| Derivatization Step | Reagent | Purpose | Source(s) |
|---|---|---|---|
| Esterification | (R)-(-)-2-butanol or (S)-(+)-2-butanol with thionyl chloride | Forms diastereomeric esters for chiral separation | acs.org |
| Acylation | Pivaloyl chloride in dichloromethane | Increases volatility and thermal stability | acs.org |
| Acylation | Heptafluorobutyryl anhydride | Forms volatile derivative for GC/MS | nih.gov |
| Acylation | N-acetyl isopropyl (NAIP) esterification | Derivatization for GC/C-IRMS analysis | nih.govnih.gov |
| Single-Step Derivatization | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Forms diastereomers for separation by ion mobility spectrometry | rsc.org |
Strategies for Minimizing Isotopic Fractionation during Sample Workup
A fundamental requirement for accurate stable isotope analysis is that the isotopic composition of the analyte remains unaltered during sample preparation. Isotopic fractionation, the partitioning of isotopes between two substances or phases, can occur during chemical reactions or physical processes if not properly controlled, leading to erroneous results. Therefore, specific strategies are employed throughout the sample workup to minimize this risk.
General recommendations for handling samples destined for amino acid isotope analysis include initial freeze-drying and subsequent storage under anoxic conditions at –20°C or below. caltech.eduresearchgate.net This helps to preserve the integrity of the sample before analysis begins. During the analytical procedure itself, it is crucial to use high-purity reagents and scrupulously clean glassware to avoid contamination. csic.es
Validation studies are essential to confirm that the chosen analytical protocol does not introduce isotopic bias. Research has shown that the derivatization pathway to form N-pivaloyl-2-butyl esters for GC/C/IRMS analysis does not cause nitrogen isotopic exchange or fractionation. acs.org The difference in δ15N values measured before derivatization (by elemental analyzer-IRMS) and after derivatization (by GC/C/IRMS) was found to be within the analytical error of the measurement (<0.3‰). acs.org Similarly, the use of cation-exchange chromatography to purify the amino acid fraction after hydrolysis has been shown to be free of isotopic fractionation effects for nitrogen isotopes. acs.org The conventional acid hydrolysis method itself is also recognized for high recovery without inducing isotopic fractionation. nih.gov
Table 3: Methodological Steps and Validation for Minimizing Isotopic Fractionation
| Procedural Step | Strategy/Finding | Purpose | Source(s) |
|---|---|---|---|
| Sample Storage | Freeze-dry and store anoxically at ≤ –20°C | Preserve sample integrity and prevent degradation | caltech.eduresearchgate.net |
| Acid Hydrolysis | Use of conventional 6 M HCl method | Ensures high recovery of amino acids without isotopic fractionation | nih.gov |
| Fraction Separation | Cation-exchange chromatography | Found to cause no isotopic fractionation of nitrogen isotopes | acs.org |
| Derivatization | Formation of N-pivaloyl-2-butyl esters | Confirmed to have no nitrogen isotopic exchange or fractionation (<0.3‰ difference) | acs.org |
| General Practice | Use of high-purity reagents and clean equipment | Prevent sample contamination from external nitrogen sources | csic.es |
Biological and Mechanistic Roles of D Alanine and N Acetylated Alanines in Cellular Systems
Role in Bacterial Cell Wall (Peptidoglycan) Biosynthesis and Structure
The bacterial cell wall is a vital structure that provides shape and protection from osmotic lysis. A key component of this wall, particularly in Gram-positive bacteria, is peptidoglycan, a massive polymer of sugars and amino acids. D-alanine is a central and indispensable element in the architecture of this macromolecule.
Peptidoglycan is composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. wikipedia.org Attached to each NAM sugar is a short peptide stem. The synthesis of this peptide stem culminates in the addition of a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, making it the terminal component of the peptidoglycan precursor, known as the Park's nucleotide (UDP-MurNAc-pentapeptide). oup.comresearchgate.net
This D-Ala-D-Ala terminus is fundamentally important for the final step of cell wall construction: cross-linking. libretexts.org Enzymes called transpeptidases catalyze the formation of peptide bonds between adjacent peptide stems, a reaction that confers the characteristic strength and rigidity to the cell wall. During this process, the terminal D-alanine residue is typically cleaved, providing the energy required to form the cross-link. researchgate.netlibretexts.org The presence of D-alanine, an enantiomer not typically found in eukaryotic proteins, provides resistance to degradation by most host proteases.
The direct role of N-Acetyl-D-Alanine in the core assembly of the peptidoglycan peptide stem is not well-documented in canonical biosynthesis pathways. The primary amino acids incorporated into the pentapeptide chain are not acetylated at their amino groups. However, modifications of the cell wall components are common. For instance, N-acetylmuramoyl-L-alanine amidases are enzymes that cleave the bond between the NAM sugar backbone and the L-alanine residue of the peptide stem, playing a role in peptidoglycan turnover and remodeling. nih.govuni-tuebingen.de While acetylation is a key process in forming the NAG and NAM sugars of the glycan backbone, the specific involvement of a pre-acetylated D-alanine in the peptide cross-linking process is not a described step.
The unique and conserved presence of D-alanine in bacterial peptidoglycan makes it an effective biomarker for quantifying bacterial mass in various environments, including complex biological samples like gastrointestinal contents. agriculturejournals.czresearchgate.net Since D-alanine is largely absent from eukaryotes, its detection can be used to specifically measure the bacterial component within a mixed sample.
This method has been successfully applied to study bacterial nitrogen in the digestive tracts of pigs and cows. agriculturejournals.cz Research has shown that the ratio of D-alanine to total nitrogen (DAL/N) in isolated bacteria is relatively consistent under specific conditions, allowing for the estimation of bacterial nitrogen contribution to the total nitrogen pool. agriculturejournals.czresearchgate.net However, studies also indicate that this ratio can be influenced by factors such as diet and the specific location within the gastrointestinal tract, suggesting that a universal conversion factor should not be used. agriculturejournals.czresearchgate.net Advanced analytical techniques, such as gas chromatography-mass spectrometry, have been developed to accurately quantify D-alanine in mammalian tissues to trace bacterial components. nih.gov
| Animal | Sampling Site | D-alanine/Nitrogen Ratio (mg/g) | Key Finding |
|---|---|---|---|
| Pigs | Ileum | 41.72 ± 3.19 | Ratio was independent of diet. agriculturejournals.cz |
| Cows | Rumen | 40.11 ± 1.95 | Ratio was dependent on diet and sampling site. agriculturejournals.cz |
| Cows | Duodenum | 38.09 ± 2.09 | Ratio was significantly different from pig ileal bacteria. agriculturejournals.cz |
The D-Ala-D-Ala terminus of the peptidoglycan precursor is the specific target of glycopeptide antibiotics, most notably vancomycin (B549263). researchgate.net Vancomycin functions by forming a stable complex with the D-Ala-D-Ala moiety through a series of five hydrogen bonds. This binding creates a steric blockade, physically obstructing the transglycosylase and transpeptidase enzymes from incorporating the precursor into the growing peptidoglycan chain and cross-linking it, respectively. researchgate.net This inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.
Bacterial resistance to vancomycin often arises from the modification of this target. In vancomycin-resistant enterococci (VRE), for example, the terminal D-alanine is replaced with D-lactate (forming D-Ala-D-Lac). This substitution eliminates one of the key hydrogen bonds necessary for high-affinity vancomycin binding, drastically reducing the antibiotic's effectiveness.
Role in Microbial Physiology and Growth
D-alanine is a fundamental component of the bacterial cell wall, specifically in the structure of peptidoglycan (PG). nih.gov Peptidoglycan is a polymer consisting of sugars and amino acids that forms a protective layer outside the plasma membrane of most bacteria. byjus.com This structure is essential for maintaining cell shape and preventing osmotic lysis.
The synthesis of peptidoglycan involves the formation of a pentapeptide side chain attached to N-acetylmuramic acid (NAM), a key sugar in the glycan backbone. libretexts.orgyoutube.com This pentapeptide typically terminates with a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. nih.govasm.org This terminal dipeptide is crucial for the cross-linking of adjacent peptidoglycan strands, a reaction catalyzed by transpeptidase enzymes (also known as penicillin-binding proteins or PBPs). This cross-linking provides the structural rigidity of the cell wall. libretexts.org The antibiotic vancomycin exerts its effect by binding to these D-Ala-D-Ala termini, thereby inhibiting the cross-linking process. asm.orgscilit.com
Bacteria synthesize D-alanine from L-alanine using the enzyme alanine (B10760859) racemase (Alr). nih.gov This D-alanine is then used by D-Ala-D-Ala ligase (Ddl) to form the D-Ala-D-Ala dipeptide, which is subsequently added to the growing pentapeptide chain. nih.gov
Beyond its structural role in peptidoglycan, D-alanine is also involved in the modification of teichoic acids, which are anionic polymers found in the cell wall of Gram-positive bacteria. nih.govnih.gov The incorporation of D-alanine into teichoic acids (D-alanylation) reduces the net negative charge of the bacterial cell surface. nih.gov This modification is significant for bacterial physiology as it can affect the binding of cationic antimicrobial peptides and influence biofilm formation. nih.gov
While the direct role of N-acetyl-D-alanine in these processes is less characterized, the process of N-acetylation is common in bacterial metabolism. For instance, the sugar backbones of peptidoglycan are composed of alternating units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). byjus.comyoutube.com The presence of an N-acetylated form of D-alanine could potentially influence peptidoglycan synthesis or modification, perhaps acting as a regulatory molecule or a competitive inhibitor for the enzymes involved in D-alanine incorporation. D-amino acids, in general, have been shown to have regulatory roles in bacteria, influencing cell wall architecture and biofilm development. nih.govmdpi.com
Table 2: Research Findings on D-Alanine in Microbial Systems
| Finding | Organism(s) | Implication | Reference |
|---|---|---|---|
| D-alanine is an essential component of the peptidoglycan pentapeptide, terminating in a D-Ala-D-Ala moiety. | Most bacteria (e.g., Staphylococcus aureus, Escherichia coli) | Crucial for cell wall cross-linking and structural integrity. libretexts.org Target for glycopeptide antibiotics like vancomycin. asm.org | libretexts.orgasm.org |
| D-alanylation of teichoic acids reduces the negative charge of the cell surface. | Gram-positive bacteria (e.g., Staphylococcus aureus) | Confers resistance to cationic antimicrobial peptides and influences virulence. nih.govnih.gov | nih.govnih.gov |
| Alanine racemase (Alr) and D-Ala-D-Ala ligase (Ddl) are essential enzymes for D-alanine production and incorporation into the cell wall. | Bacteria (e.g., M. tuberculosis) | These enzymes are targets for antibiotics such as D-cycloserine. nih.gov | nih.gov |
| Exogenous D-amino acids can be incorporated into peptidoglycan, disrupting the natural sequence and producing a bactericidal effect. | Bacteria (e.g., Bacillus subtilis) | Demonstrates a mechanism by which D-amino acid analogues can inhibit bacterial growth. mdpi.com | mdpi.com |
Q & A
Q. What methodologies are recommended for detecting and quantifying D-Alanine, N-Acetyl (15N) in bacterial peptidoglycan?
Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) enables baseline separation and δ15N analysis of D- and L-alanine enantiomers in peptidoglycan . For quantification, enzymatic assays (e.g., D-alanine racemase activity measurements) coupled with 15N isotopic tracing can distinguish bacterial-specific D-alanine incorporation, as eukaryotes and archaea lack significant D-alanine pools .
Q. How is D-Alanine, N-Acetyl (15N) synthesized for isotopic labeling studies?
While direct synthesis pathways are not detailed in the evidence, analogous methods involve enzymatic ligation (e.g., ATP-dependent D-Ala:D-Ala ligase) or chemical coupling of 15N-labeled D-alanine with acetyl groups under controlled pH (7–9) and temperature (30–70°C) . Purification via HPLC or affinity chromatography ensures isotopic purity (>98% 15N) .
Q. What protocols are used to trace bacterial nitrogen assimilation using 15N-labeled D-alanine derivatives?
Pulse-chase experiments with D-Alanine, N-Acetyl (15N) in minimal media allow tracking of nitrogen flux into bacterial biomass. Post-incubation, peptidoglycan is hydrolyzed, and D-alanine is isolated via chiral chromatography for δ15N analysis. This method avoids interference from eukaryotic/archaeal sources .
Advanced Research Questions
Q. How does D-Alanine, N-Acetyl (15N) resolve isotopic heterogeneity in microbial nitrogen cycling studies?
Unlike bulk δ15N measurements, D-Alanine, N-ACETYL (15N) selectively traces bacterial nitrogen uptake due to its absence in most eukaryotes and archaea. For example, in marine sediments, its incorporation into phosphatidylethanolamine (PE) headgroups provides a bacterial-specific biomarker, circumventing cross-domain isotopic noise .
Q. What experimental designs address contradictions in D-alanine racemase overexpression and antibiotic resistance?
In M. smegmatis, recombinant strains overexpressing wild-type D-alanine racemase (via multicopy plasmids) exhibit 15–20× higher enzyme activity, conferring D-cycloserine (DCS) resistance. However, spontaneous mutants (e.g., GPM14) show similar resistance without gene amplification, suggesting alternate regulatory mechanisms (e.g., mRNA overexpression or post-translational modifications). Northern blotting and enzyme inhibition assays (using DCS) are critical to distinguish these pathways .
Q. How does enantiomer-specific δ15N analysis refine interpretations of bacterial metabolic activity?
D-Alanine in Bacillus subtilis peptidoglycan is 2‰ depleted in 15N compared to L-alanine due to kinetic isotope effects during racemization. GC/C/IRMS analysis of this depletion provides insights into intracellular nitrogen partitioning and racemase efficiency, which are obscured in bulk isotopic measurements .
Q. What are the limitations of using D-Alanine, N-ACETYL (15N) as a tracer in complex environmental samples?
While D-alanine is predominantly bacterial, its presence in some animal tissues (e.g., crustaceans) can confound environmental studies. Combining D-alanine δ15N data with phospholipid-derived PE headgroup analysis improves specificity for bacterial nitrogen cycling .
Methodological Notes
- Enzyme Assays: Measure D-alanine racemase activity in cell extracts using spectrophotometric NADH-coupled reactions, with DCS inhibition controls to validate target specificity .
- Isotopic Controls: Include unlabeled D-alanine and PE headgroup standards to correct for background 15N in environmental samples .
- Data Validation: Cross-reference GC/C/IRMS results with NMR (e.g., 15N CPMAS NMR) to confirm D-alanine localization in bacterial cell walls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
